molecular formula C10H22N2O B12105479 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine

1-(2-Ethoxyethyl)-2,6-dimethylpiperazine

Cat. No.: B12105479
M. Wt: 186.29 g/mol
InChI Key: MNFVQDBSUQZEPN-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-2,6-dimethylpiperazine is an organic compound belonging to the piperazine family It is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom of the piperazine ring, along with two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethoxyethyl)-2,6-dimethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpiperazine with 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-2,6-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2-Ethoxyethyl)-2,6-dimethylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxyethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyethyl)piperazine: Lacks the two methyl groups at the 2 and 6 positions.

    2,6-Dimethylpiperazine: Lacks the ethoxyethyl group.

    1-(2-Methoxyethyl)-2,6-dimethylpiperazine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

1-(2-Ethoxyethyl)-2,6-dimethylpiperazine is unique due to the presence of both the ethoxyethyl group and the two methyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2,6-dimethylpiperazine

InChI

InChI=1S/C10H22N2O/c1-4-13-6-5-12-9(2)7-11-8-10(12)3/h9-11H,4-8H2,1-3H3

InChI Key

MNFVQDBSUQZEPN-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(CNCC1C)C

Origin of Product

United States

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